
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C10H16FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural features, including a fluorine atom and a tert-butyl ester group, which can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the following steps:
Starting Material: Piperidine derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: Reaction with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the tert-butyl ester group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Similar structure with a trifluoromethyl group instead of a single fluorine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a fluorine atom.
Tert-butyl 4-oxo-2-ethoxyethylpiperidine-1-carboxylate: Contains an ethoxyethyl group instead of a fluorine atom.
Uniqueness
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is unique due to its specific combination of a fluorine atom and a tert-butyl ester group
Propiedades
Número CAS |
1255666-63-7 |
|---|---|
Fórmula molecular |
C10H16FNO3 |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3 |
Clave InChI |
CLEGYKRMTSQLMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


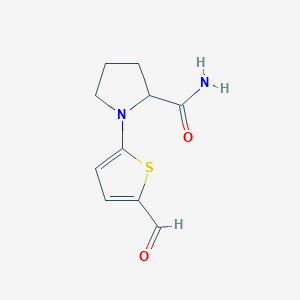
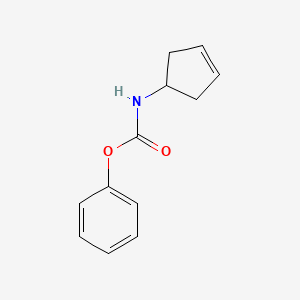

![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)
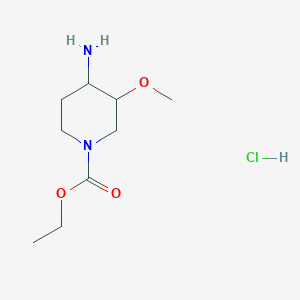
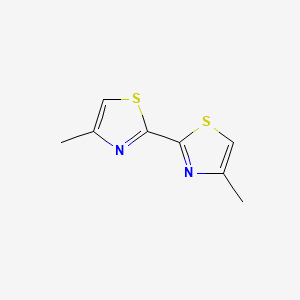



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
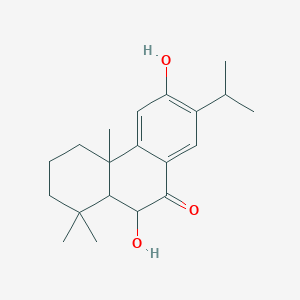

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
